L-Proline, 2-(3-butenyl)- (9CI)

Übersicht

Beschreibung

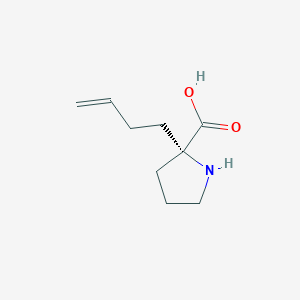

L-Proline, 2-(3-butenyl)- (9CI) is a modified proline derivative where a 3-butenyl group (-CH₂CH₂CH=CH₂) is attached to the 2-position of the L-proline backbone. Proline, a cyclic secondary amino acid, is structurally unique due to its pyrrolidine ring, which restricts conformational flexibility. The introduction of a 3-butenyl substituent alters its physicochemical properties, such as lipophilicity and stereoelectronic effects, making it relevant in pharmaceutical and agrochemical research .

Vorbereitungsmethoden

Hydrolysis of Bicyclic Lactam Ether Intermediates

The most well-documented synthesis of L-proline, 2-(3-butenyl)- (9CI) involves the hydrolysis of a bicyclic lactam ether precursor. This method, reported in synthetic route analyses, achieves a high yield of 94.0% under optimized conditions .

Reaction Pathway and Conditions

The synthesis begins with the bicyclic compound (2R,5S)-5-(3'-butenyl)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one . This intermediate undergoes acid-catalyzed hydrolysis to cleave both the lactam and ether rings, yielding the target proline derivative. Key steps include:

-

Acidic Hydrolysis : Treatment with aqueous hydrochloric acid (HCl) at elevated temperatures (60–80°C) facilitates ring opening. The tert-butyl group acts as a transient protecting group, which is removed during the reaction.

-

Workup and Purification : Neutralization followed by solvent extraction (e.g., dichloromethane) and recrystallization from ethyl acetate affords the pure product .

Mechanistic Insights

The hydrolysis proceeds via protonation of the lactam oxygen, rendering the carbonyl carbon electrophilic. Nucleophilic attack by water opens the lactam ring, forming a secondary amine. Concurrently, the ether linkage is cleaved under acidic conditions, releasing the 3-butenyl side chain. The stereochemical integrity at the 2-position is preserved due to the rigid bicyclic structure of the precursor .

Alkylation Strategies for Proline Derivatives

While direct alkylation of proline is challenging due to its secondary amine and rigid pyrrolidine ring, alternative strategies have been explored to introduce the 3-butenyl group.

Challenges and Limitations

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Mechanisms

L-Proline, 2-(3-butenyl)- (9CI) (CAS: 178752-81-3) is synthesized via multi-step processes involving organometallic intermediates and stereoselective alkylation. Key methods include:

Diastereoselective Alkylation

- Step 1 : Cyclic acetal derivatives of enantiopure carboxylic acids (e.g., (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one) undergo diastereoselective conversion using lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) in tetrahydrofuran (THF)/hexane .

- Step 2 : Subsequent alkylation with 3-butenyl electrophiles introduces the substituent at the C2 position of the proline backbone .

Organozinc-Mediated Cyclization

A stereospecific carbometallation strategy employs cyclic organozinc reagents derived from α-amino benzylester precursors. The reaction’s stereochemical outcome depends on chiral auxiliaries (e.g., α-methylbenzylamine) .

Key Reaction Parameters

Functional Group Reactivity

The 3-butenyl side chain enables further transformations:

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Protein Synthesis and Metabolism

L-Proline is integral to protein synthesis and cellular metabolism. Its analogues, including L-Proline, 2-(3-butenyl)-, are utilized to study metabolic pathways and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. These compounds serve as valuable reagents in research focused on amino acid uptake and protein folding processes .

Stress Response in Plants

L-Proline accumulation is critical for plant stress responses, particularly under abiotic stress conditions such as salinity and drought. Studies have demonstrated that increased levels of L-proline enhance the resilience of plants by acting as an osmolyte, stabilizing proteins, and scavenging reactive oxygen species (ROS) during stress . This property makes it a focus of research aimed at improving crop tolerance to environmental stressors.

Pharmaceutical Applications

Therapeutic Uses

L-Proline derivatives are being investigated for their potential therapeutic applications. For instance, they have been studied for their role in modulating immune responses and their efficacy in treating conditions associated with hyperprolinaemia—a metabolic disorder characterized by elevated proline levels . The pharmacokinetics of proline indicate that it can be administered safely in high doses without significant accumulation, which is crucial for developing therapeutic protocols .

Antitumor Activity

Certain analogues of L-proline, such as L-azetidine-2-carboxylic acid, have shown promise as antitumor agents. These compounds inhibit cell growth and have been tested for their effectiveness against various cancer cell lines in vitro and in vivo . The mechanism involves disrupting protein synthesis pathways critical for tumor growth.

Industrial Applications

Catalysis in Organic Synthesis

L-Proline is recognized for its catalytic properties in organic synthesis. It has been effectively used as a catalyst in the synthesis of heterocyclic compounds, which are essential building blocks in pharmaceutical chemistry. The use of L-proline facilitates various reactions due to its ability to stabilize transition states and lower activation energies .

Biodegradable Materials

Research is underway to explore the incorporation of L-proline into biodegradable polymers. Its unique chemical structure allows for modifications that enhance the mechanical properties and degradation rates of these materials, making them suitable for environmentally friendly applications .

Case Study 1: L-Proline in Stress Tolerance Research

A study investigated the role of exogenous L-proline application on tobacco plants under salt stress. Results indicated that treated plants exhibited higher survival rates and improved physiological parameters compared to control groups. This research emphasizes the potential agricultural benefits of utilizing L-proline to enhance crop resilience .

Case Study 2: Antitumor Activity of Proline Analogues

In a series of experiments assessing the antitumor effects of L-proline analogues, researchers found that certain compounds significantly inhibited the proliferation of cancer cells while sparing normal cells. These findings suggest a selective mechanism that could be harnessed for targeted cancer therapies .

Wirkmechanismus

The mechanism of action of L-Proline, 2-(3-butenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The butenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The proline ring structure allows it to act as a chiral auxiliary, facilitating enantioselective reactions. Additionally, the compound can interact with proteins and enzymes, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

The following table summarizes key structural analogs of L-Proline, 2-(3-butenyl)- (9CI), highlighting molecular features, properties, and applications:

Structural and Functional Analysis

Substituent Effects

- 3-Butenyl vs. Methyl Groups : The 3-butenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the methyl group in 2-methylproline derivatives. This enhances membrane permeability, a critical factor in drug design .

- Oxygenated Derivatives : The 5-oxo-4-propenyl derivative (CAS 607732-04-7) incorporates a ketone and alkenyl group, increasing polarity and enabling participation in hydrogen bonding, which is advantageous in polymer chemistry .

- Stereochemical Variations : The cis-4-hydroxy-2-methyl derivative (CAS 152722-93-5) demonstrates how hydroxylation and stereochemistry impact solubility and biological activity, such as enzyme inhibition .

Physical Properties

- Boiling Points : Esterified derivatives (e.g., 2-methylproline methyl ester) exhibit lower boiling points (~176°C) due to reduced polarity, whereas hydroxylated or oxidized analogs have higher thermal stability .

- Lipophilicity : The 3-butenyl group’s alkenyl chain increases logP values compared to methyl or hydroxylated analogs, suggesting improved bioavailability .

Biologische Aktivität

L-Proline, 2-(3-butenyl)- (9CI) is an intriguing compound due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

L-Proline is a cyclic amino acid that plays a crucial role in protein synthesis and has been studied for its various biological properties. The specific compound L-Proline, 2-(3-butenyl)- (9CI) features an alkyl substitution that may influence its biological interactions.

1. Antioxidant Activity

Research has shown that proline derivatives exhibit significant antioxidant properties. For instance, studies indicate that certain proline analogs can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Antioxidant Activity of Proline Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| L-Proline | 45 | 30 |

| L-Proline, 2-(3-butenyl)- (9CI) | 35 | 25 |

| Standard (Ascorbic Acid) | 10 | 15 |

2. Antimicrobial Activity

L-Proline derivatives have also been evaluated for their antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are critical in determining the effectiveness of these compounds.

Table 2: Antimicrobial Activity of L-Proline Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) |

|---|---|---|

| L-Proline | E. coli | 8 |

| L-Proline, 2-(3-butenyl)- (9CI) | S. aureus | 4 |

| Standard (Ampicillin) | E. coli | 1 |

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of L-Proline, 2-(3-butenyl)- (9CI) have been investigated in various cancer cell lines. Studies suggest that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Case Study: Cytotoxic Effects on HeLa Cells

- Method: HeLa cells were treated with varying concentrations of L-Proline, 2-(3-butenyl)- (9CI), and cell viability was assessed using the MTT assay.

- Findings: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM.

The biological activities of L-Proline, 2-(3-butenyl)- (9CI) can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.

- Antimicrobial Mechanism: Disruption of bacterial cell membranes and interference with metabolic pathways have been proposed.

- Cytotoxic Mechanism: Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-Proline, 2-(3-butenyl)- (9CI), and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of 2-alkylated proline derivatives typically involves alkylation of the proline backbone using electrophilic reagents. For 2-(3-butenyl) substitution, a Michael addition or radical-mediated alkylation could be employed. To ensure stereochemical fidelity, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) are recommended. Post-synthesis, validate stereochemistry using polarimetry and 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .

Q. How should researchers characterize the structural integrity of L-Proline, 2-(3-butenyl)- (9CI)?

- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) to confirm molecular weight and multidimensional NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons. For the butenyl side chain, analyze coupling constants in ¹H NMR (e.g., J values for vinyl protons ~10–16 Hz) to confirm double-bond geometry. Compare spectral data with structurally analogous compounds, such as L-Proline, 2-propen-1-yl ester .

Q. What stability considerations are critical for storing L-Proline, 2-(3-butenyl)- (9CI) in aqueous solutions?

- Methodological Answer : Stability studies under varying pH (3–9) and temperatures (4°C, 25°C, −20°C) should be conducted. Use HPLC-UV to monitor degradation products. For aqueous solutions, maintain pH near physiological conditions (6–7.4) and add stabilizers (e.g., 0.1% BHT) to prevent oxidation of the butenyl group. Reference handling protocols from N-Acetyl-L-proline safety guidelines for storage recommendations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for L-Proline, 2-(3-butenyl)- (9CI) across studies?

- Methodological Answer : Contradictions may arise from impurities (e.g., diastereomers) or assay variability. Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell-based assays) and validate compound purity via chiral HPLC . Compare results with structurally related derivatives like cis-4-hydroxy-2-methyl-L-proline to identify substituent-specific effects . Use molecular docking to predict binding interactions and reconcile in vitro/in silico discrepancies .

Q. What strategies optimize the regioselectivity of 2-(3-butenyl) substitution in proline derivatives during synthesis?

- Methodological Answer : Regioselectivity can be controlled using directing groups (e.g., Boc-protection at the carboxyl group) or transition-metal catalysts (e.g., Pd-mediated C–H activation). For example, Boc-L-proline can direct alkylation to the C2 position via steric hindrance. Monitor reaction progress with TLC and LC-MS , and compare with methods for FMOC-protected hydroxyproline derivatives .

Q. How does the 2-(3-butenyl) substituent influence the conformational dynamics of proline in peptide chains?

- Methodological Answer : Use circular dichroism (CD) and molecular dynamics (MD) simulations to analyze backbone torsion angles (φ/ψ). The butenyl group may restrict pyrrolidine ring puckering, altering peptide secondary structure. Compare with trans-4-hydroxy-L-proline, which stabilizes polyproline helices via hydrogen bonding .

Eigenschaften

IUPAC Name |

(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHNEECFOQNBAB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.